Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is fused with various functional groups, including a pyridine ring and a piperazine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Specifically, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol yields the desired compound .
Chemical Reactions Analysis
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine and piperazine moieties enhances its binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Dihydropyrimidinones: These compounds share the tetrahydropyrimidine core but lack the additional functional groups present in the target compound.
Pyridine Derivatives: Compounds containing the pyridine ring but differing in the attached functional groups.
Piperazine Derivatives: Compounds with the piperazine moiety but varying in the other substituents attached to the ring.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C24H29N5O5 with a molecular weight of approximately 467.5 g/mol. Its structure includes:
- Tetrahydropyrimidine ring
- Pyridine moiety
- Dimethoxyphenyl substituents
This unique combination of structural features enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo have demonstrated various biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain analogs exhibit activity against bacterial strains.
- CNS Effects : Compounds incorporating piperazine have been explored for their central nervous system effects.
Interaction Profiles
The compound may interact with several biological targets, including:
Biological Target | Activity Type |
---|---|
Dihydrofolate reductase (DHFR) | Antifolate activity |
Various kinases | Signal transduction |
Biotin carboxylase | Enzymatic inhibition |
Synthesis Methods
The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo can be achieved through various methods involving the condensation of appropriate precursors. The following general steps outline the synthesis process:
- Formation of Tetrahydropyrimidine : Reacting an appropriate aldehyde with urea or thiourea.
- Introduction of Dimethoxyphenyl Group : Using electrophilic aromatic substitution.
- Pyridinyl Piperazine Attachment : Employing coupling reactions to introduce the piperazine moiety.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds within the tetrahydropyrimidine class. Notable findings include:
- A study demonstrated that a related compound exhibited significant inhibition of DHFR, leading to reduced tumor growth in animal models .
- Another investigation highlighted the antimicrobial efficacy of tetrahydropyrimidines against resistant bacterial strains, suggesting potential applications in treating infections .
Properties
Molecular Formula |
C24H29N5O5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H29N5O5/c1-4-34-23(31)20-21(17-9-8-16(32-2)15-18(17)33-3)26-24(27-22(20)30)29-13-11-28(12-14-29)19-7-5-6-10-25-19/h5-10,15,20-21H,4,11-14H2,1-3H3,(H,26,27,30) |
InChI Key |
RJOPRUHMLBIXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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